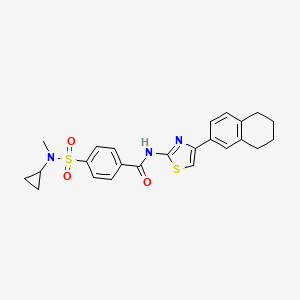

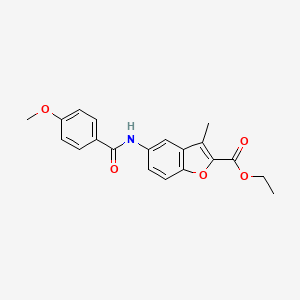

![molecular formula C20H15F3O3S B2412976 1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol CAS No. 303152-06-9](/img/structure/B2412976.png)

1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol, also known as FFPE, is a fluorinated organic compound that has a wide range of applications in scientific research. It is an important building block in organic synthesis and is used in many biochemical reactions and processes. FFPE is also used as a solvent for a variety of materials, including polymers, proteins, and enzymes, as well as for the extraction of natural products. It is also commonly used in the production of pharmaceuticals and other medical products.

科学的研究の応用

Fuel Cell Applications

- Sulfonated Poly(arylene Ether Sulfone) Block Copolymers : These copolymers, synthesized using Bis(4-fluorophenyl)sulfone (FPS) and other comonomers, demonstrate high proton conductivity and mechanical properties, making them suitable for fuel cell applications (Bae, Miyatake, & Watanabe, 2009).

Polymer Synthesis

Carboxylated Poly(ether sulfone)s : The copolymerization of 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid with bis(4-hydroxyphenyl)sulfone results in carboxylated poly(ether sulfone)s, highlighting the role of bis(4-fluorophenyl)sulfone in polymer synthesis (Weisse, Keul, & Höcker, 2001).

Bisphenol Monomer in Poly(arylene ether sulfone)s : A novel bisphenol monomer, synthesized using a masked grafting site containing 4-fluorophenyl sulfide groups, is used for the creation of poly(arylene ether sulfone)s with potential applications in fuel cells (Li, Ding, Robertson, & Guiver, 2006).

Magnetic Resonance and Mass Spectrometry Analysis : The use of α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol in magnetic resonance and mass spectrometry provides insights into the conformational analysis of similar chemical compounds (Diaz, Marchione, Boyle, & Foris, 2020).

Electrochemical Applications

- Poly(3-(4-fluorophenyl)thiophene) in Ionic Liquids : Electrochemical polymerization of compounds related to 4-fluorophenyl thiophene results in electroactive polymers, emphasizing the utility of fluorophenyl derivatives in electrochemical applications (Naudin, Ho, Branchaud, Breau, & Bélanger, 2002).

Proton Exchange Membranes

Poly(arylene ether sulfone) with Flexible Acid Side Chains : These polymers, based on monomers synthesized using bis(4-fluorophenyl)sulfone, show high proton conductivity and low methanol permeability, suitable for proton exchange membranes in fuel cells (Wang, Shin, Lee, Kang, Lee, & Guiver, 2012).

Removal of Ortho Isomer in Pharmaceutical Intermediate : The use of sulfonation for removing undesired isomers in the synthesis of pharmaceutical intermediates, where 4,4-Bis(4-fluorophenyl) butanoic acid is a key component (Fan, 1990).

Synthesis of Polymer Electrolyte Membrane : Incorporation of sulfonated bis(4-fluorophenyl) phenyl phosphine oxide in polymer electrolyte membranes for fuel cells showcases the versatility of fluorophenyl derivatives (Yoo, Nahm, & Yoo, 2016).

Carbohydrate Chemistry

- Protection of Hydroxyl Groups : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, used for the protection of hydroxyl groups in carbohydrate chemistry, is synthesized and evaluated for its efficacy (Spjut, Qian, & Elofsson, 2010).

Polymerization Processes

- Multicomponent Polymerization : Utilizing components like disulfonyl azide and 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, which can include fluorophenyl derivatives, illustrates the potential for creating functional polymers through green chemistry approaches (Deng, Han, Zhao, Kwok, Lam, & Tang, 2016).

特性

IUPAC Name |

1,1-bis(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3O3S/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-27(25,26)19-11-9-18(23)10-12-19/h1-12,24H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKAEEGABOZESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CS(=O)(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide](/img/structure/B2412894.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2412896.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2412897.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2412900.png)

![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/no-structure.png)

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)

![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)